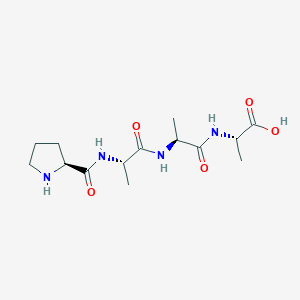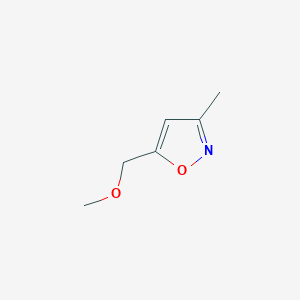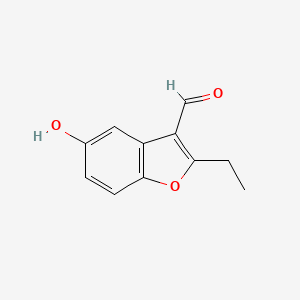
2-Ethyl-5-hydroxy-1-benzofuran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxybenzofuran-3-carbaldehyde typically involves the formation of the benzofuran ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate can yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper can facilitate the cyclization reactions, while high-throughput screening methods are used to optimize reaction conditions. The use of continuous flow reactors is also gaining popularity in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-hydroxybenzofuran-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-ethyl-5-hydroxybenzofuran-3-carboxylic acid, while reduction of the aldehyde group can produce 2-ethyl-5-hydroxybenzofuran-3-methanol .
Aplicaciones Científicas De Investigación
2-Ethyl-5-hydroxybenzofuran-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Biology: Its derivatives have shown promising biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Benzofuran derivatives are being explored as potential therapeutic agents for various diseases, including cancer and viral infections.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-hydroxybenzofuran-3-carbaldehyde and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation or viral replication. The exact mechanism can vary depending on the specific structure and functional groups present in the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-5-hydroxybenzofuran-3-carboxylic acid
- 2-Ethyl-5-hydroxybenzofuran-3-methanol
- 5-Hydroxybenzofuran-3-carbaldehyde
Uniqueness
2-Ethyl-5-hydroxybenzofuran-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and a hydroxyl group on the benzofuran ring allows for unique interactions with biological targets and enhances its potential as a versatile building block in synthetic chemistry .
Propiedades
Número CAS |
825633-08-7 |
|---|---|
Fórmula molecular |
C11H10O3 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
2-ethyl-5-hydroxy-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C11H10O3/c1-2-10-9(6-12)8-5-7(13)3-4-11(8)14-10/h3-6,13H,2H2,1H3 |
Clave InChI |
WFAPSKPOOZKYMP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(O1)C=CC(=C2)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


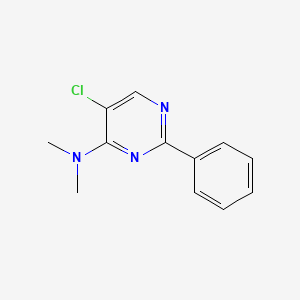

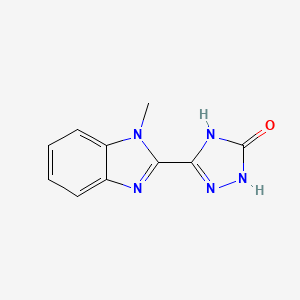
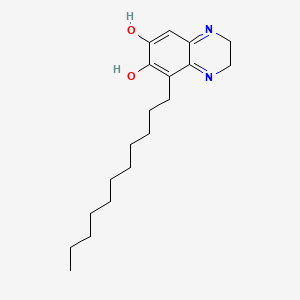
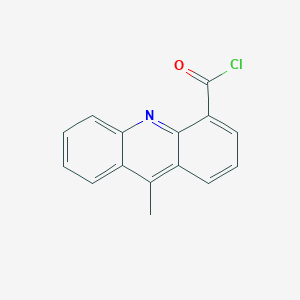
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
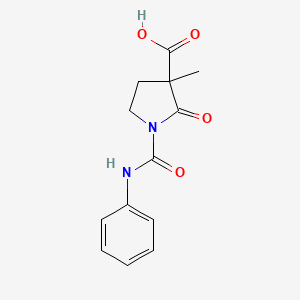
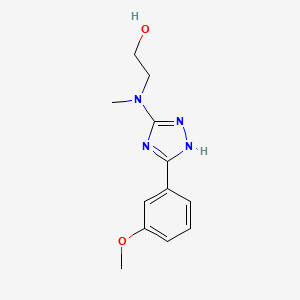

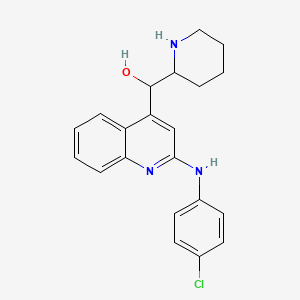
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
